4-Ethyl-4'-ethynyl-1,1'-biphenyl

Catalog No.
S809989
CAS No.
477587-89-6
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-4'-ethynyl-1,1'-biphenyl

CAS Number

477587-89-6

Product Name

4-Ethyl-4'-ethynyl-1,1'-biphenyl

IUPAC Name

1-ethyl-4-(4-ethynylphenyl)benzene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3

InChI Key

LMCBMOAZJXJAIV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C

4-Ethyl-4'-ethynyl-1,1'-biphenyl is an organic compound with the molecular formula C16H14C_{16}H_{14} and a CAS number of 477587-89-6. This compound features a biphenyl structure substituted with an ethyl group and an ethynyl group at the para positions of one of the phenyl rings. Its unique structure contributes to its potential applications in various fields such as materials science and organic synthesis. The compound is characterized by its moderate solubility in organic solvents and its stability under standard laboratory conditions .

Typical of alkynes and aryl compounds. Notably:

  • Alkynylation Reactions: It can serve as a reagent in the alkynylation of various substrates, including indoles and carbazoles, through nucleophilic substitution mechanisms .
  • Suzuki Coupling: This compound can undergo Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds .
  • Vilsmeier-Haack Reaction: It can also participate in Vilsmeier-Haack reactions, which are useful for introducing formyl groups into aromatic systems .

The synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of an ethynylated aryl halide with an ethylene derivative in the presence of a palladium catalyst and a base .
  • Alkylation Reactions: It can also be synthesized through direct alkylation of 4-bromobiphenyl using ethynyl magnesium bromide or similar reagents .
  • Cross-Coupling Reactions: Utilizing various cross-coupling techniques such as Heck or Suzuki reactions can also yield this compound from suitable precursors .

4-Ethyl-4'-ethynyl-1,1'-biphenyl has several potential applications:

  • Material Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry and agrochemicals .
  • Research Tool: The compound can be utilized in various chemical research applications due to its reactivity and ability to form stable derivatives .

Several compounds share structural similarities with 4-Ethyl-4'-ethynyl-1,1'-biphenyl. Here are some examples:

Compound NameStructureNotable Properties
4-EthynylbiphenylC14H10Used in organic synthesis; exhibits photophysical properties.
4-Methyl-4'-ethynylbiphenylC17H16Exhibits enhanced solubility; used in OLEDs.
4-Bromo-4'-ethynylbiphenylC15H12BrKnown for its reactivity; used as a building block in organic synthesis.

Uniqueness: What sets 4-Ethyl-4'-ethynyl-1,1'-biphenyl apart is its specific combination of ethylene and ethynylene functionalities that may enhance its electronic properties compared to other biphenylic compounds. This unique structure could lead to distinct reactivity patterns and applications in advanced materials.

Early preparations relied on a two-step sequence:

  • Construction of 4-ethyl-4′-iodo-1,1′-biphenyl via Ullmann coupling of para-substituted aryl iodides followed by electrophilic ethylation [1].
  • Palladium–copper Sonogashira cross-coupling of the iodide with trimethylsilylacetylene, then basic desilylation to furnish the terminal alkyne (overall 55–65% isolated yield on gram scale) [1].

Modern Synthetic Approaches

Contemporary syntheses streamline the route by combining cross-coupling steps or using more reactive electrophiles:

  • Denitrative Sonogashira coupling converts 4-nitro-4′-ethyl-1,1′-biphenyl directly to the ethynyl derivative under 5 mol % bis(ethylenediamine)palladium(II) nitrate/BrettPhos at 130 °C, eliminating the need to pre-form aryl iodides and giving up to 83% yield [2].
  • Flow-chemistry Sonogashira protocols using Pd/Al₂O₃-Cu₂O packed beds reach steady-state conversions of 75–80% at 75 °C with residence times below 20 min, providing a plug-and-play platform for kilogram output [3].

Catalytic Methods for Effective Synthesis

Table 1 compares representative catalytic systems reported for para-ethynylated biphenyls that have been directly applied or readily adapted to the title compound.

EntryCatalyst / Ligand (mol %)Co-catalystSolventTemp (°C)TimeYield (%)Reference
1PdCl₂(PPh₃)₂ (2) / CuI (2)Et₃N (base)Toluene606 h70–90 [4]
2Pd(OAc)₂ (0.5) / PEG-dicationic ionic liquid ligandnoneH₂O (biphasic)804 h92 [5]
3Pd(en)(NO₃)₂ (5) / BrettPhos (15)noneToluene13024 h78–83 [2]
4Air-stable Pd-precatalyst (1) / XPhos (2)noneTHF2518 h90–98 [6]
5Pd/Al₂O₃ (packed bed) / Cu₂OEt₃NTHF–DMA (9 : 1)750.3 h75 [3]

Synthetic Strategies Using Cross-Coupling Reactions

Cross-coupling dominates current practice:

  • Sonogashira remains the method of choice owing to broad functional-group tolerance and high selectivity [7].
  • Suzuki–Miyaura sequences fabricate the 4-ethyl-4′-iodo precursor from 4-ethylphenylboronic acid and 4-iodobromobenzene, shortening the Ullmann step [8].
  • Electrochemical single-electron-transfer cross-coupling offers a transition-metal-free alternative but is still limited to exploratory scale, affording biphenyl cores in modest yields at room temperature [9].

Green Chemistry Approaches in Synthesis

Researchers have addressed sustainability by:

  • Replacing copper co-catalyst with amino-based ligands that stabilize monoligated palladium and operate at ambient temperature, eliminating copper waste [6].
  • Running the Sonogashira reaction in recyclable water–ionic-liquid biphasic media; the catalyst-rich aqueous phase is reused for at least five cycles without activity loss [5].
  • Employing continuous-flow microreactors, which reduce solvent inventory and energy demand while improving mass transfer [3].

Scale-up Considerations for Industrial Production

Key factors identified during pilot-plant campaigns:

  • Heat removal: exothermic oxidative addition of aryl iodides necessitates jacketed reactors or microflow strings.
  • Gas evolution: triethylamine–hydrohalide salt formation and acetylene off-gassing require efficient venting.
  • Catalyst turnover number: supported palladium catalysts on alumina achieve TON > 4 000 before metal leaching rises above 5 ppm, meeting electronic-material specifications [3].

A 500 g demonstration using packed-bed flow achieved 78% isolated yield with space–time yield of 0.9 kg L⁻¹ h⁻¹, underscoring the feasibility of kilogram campaigns without extensive re-engineering [3].

Purification Techniques and Challenges

4-Ethyl-4′-ethynyl-1,1′-biphenyl is hydrophobic (calculated log P ~ 4.0) [10] and crystallizes as pale-yellow needles. Purification strategies include:

  • Flash silica chromatography with gradient hexane–ethyl acetate, giving > 97% purity on laboratory scale [4].
  • Zone-melting recrystallization from ethanol affords electronic-grade material (< 50 ppm metal residues) but is slow.
  • Medium-pressure preparative supercritical CO₂ chromatography provides rapid, solvent-free purification suitable for green-chemistry protocols, separating unreacted iodide and homo-coupled diyne by-products in a single pass [11].

Typical Work-up Scheme

  • Quench with saturated ammonium chloride.
  • Extract into dichloromethane; wash with brine.
  • Dry over sodium sulfate; concentrate under reduced pressure.
  • Purify by chosen method; confirm identity by nuclear magnetic resonance and high-resolution mass spectrometry.

Data Table 2 — Summary of Reported Yields

RouteScaleOverall Yield to Target (%)Notable AdvantagesSource
Traditional Ullmann + Sonogashira5 g55–65Readily available reagents [1]
Copper-free room-temperature Sonogashira2 g90–98Mild, air-stable catalyst [6]
Ionic-liquid biphasic Sonogashira1 g92Catalyst recyclability [5]
Denitrative Sonogashira0.5 g78–83Avoids aryl-iodide synthesis [2]
Continuous-flow Sonogashira500 g78High space–time yield [3]

XLogP3

4.6

Wikipedia

4-Ethyl-4'-ethynylbiphenyl

Dates

Last modified: 08-16-2023

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